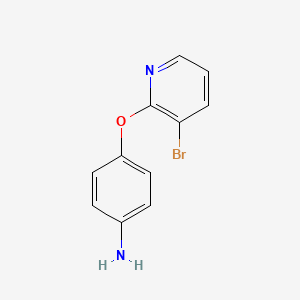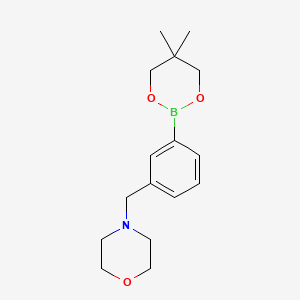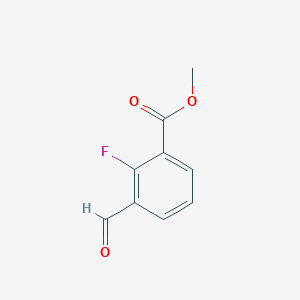
4-(3-Bromopyridin-2-yloxy)benzenamine
Overview
Description
Synthesis Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structures of the title compound have been optimized using both DFT and HF methods. The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Scientific Research Applications
Herbicide Development
The compound has been utilized in the development of new herbicides. For instance, a related compound, N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, has been identified as a highly active herbicide with potential as a selective postemergent herbicide for weed control in winter oilseed rape. It shows low mammalian toxicity and a favorable environmental profile, indicating its potential for sustainable agriculture practices (Wu, Cheng, & Lu, 2006).
Histamine Receptor Antagonism
Compounds containing the 4-(3-bromopyridin-2-yloxy)benzenamine structure have been explored for their potential as histamine H3 receptor antagonists. These compounds, particularly 4-phenoxypiperidines, have been prepared and found to be potent H3 antagonists, indicating their potential for treating disorders related to histamine activity, such as allergies and inflammatory responses (Dvorak et al., 2005).
Organic Synthesis and Chemical Transformations
The bromopyridine moiety, as seen in 4-(3-bromopyridin-2-yloxy)benzenamine, is frequently used in organic synthesis for palladium-catalyzed coupling reactions, enabling the synthesis of complex molecules with high precision. These synthetic strategies have broad applications in pharmaceuticals, agrochemicals, and material science (Clayden & Hennecke, 2008).
Corrosion Inhibition
Compounds derived from or related to 4-(3-bromopyridin-2-yloxy)benzenamine have shown effectiveness as corrosion inhibitors on mild steel surfaces in acidic environments. Their ability to form protective films on metal surfaces highlights their potential in protecting industrial machinery and infrastructure from corrosion, thus prolonging their service life and enhancing their reliability (Murmu, Saha, Murmu, & Banerjee, 2019).
Materials Science
In materials science, derivatives of 4-(3-bromopyridin-2-yloxy)benzenamine have been utilized in the synthesis of conducting polymers and copolymers with applications ranging from electrochromic devices to organic photovoltaics. These materials exhibit interesting electrical and optical properties, making them suitable for use in a variety of electronic and photonic devices (Yildiz, Camurlu, Tanyeli, Akhmedov, & Toppare, 2008).
Safety And Hazards
The safety data sheet for a similar compound, 3-BROMOPYRIDIN-4-YLBORONIC ACID, suggests that it can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
Aminopyridines, such as 4-(3-Bromopyridin-2-yloxy)benzenamine, serve as pharmacophores for many molecules with significant biological and therapeutic value . Particularly, N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications . Therefore, developing convenient synthetic methods for these structures is very meaningful .
properties
IUPAC Name |
4-(3-bromopyridin-2-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-2-1-7-14-11(10)15-9-5-3-8(13)4-6-9/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVSRKKCKVPPPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromopyridin-2-yloxy)benzenamine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1456905.png)
![2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456907.png)



![N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide](/img/structure/B1456915.png)




![4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1456921.png)
![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate](/img/structure/B1456923.png)

